molecular formula C16H15N3 B2860272 N-benzyl-4-methylphthalazin-1-amine CAS No. 364383-18-6

N-benzyl-4-methylphthalazin-1-amine

Cat. No.: B2860272
CAS No.: 364383-18-6
M. Wt: 249.317
InChI Key: NBQCNIZJXWAZTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methylphthalazin-1-amine typically involves the reaction of benzylamine with a phthalazine derivative under specific conditions. One common method includes the reaction of benzoxazinone derivative with benzylamine in ethanol to yield the desired phthalazinone derivative . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the phthalazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methylphthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized phthalazine derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-4-methylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-benzyl-4-methylphthalazin-1-amine can be compared with other phthalazine derivatives, such as:

These compounds share the phthalazine core structure but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

N-benzyl-4-methylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-14-9-5-6-10-15(14)16(19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCNIZJXWAZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323133
Record name N-benzyl-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364383-18-6
Record name N-benzyl-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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